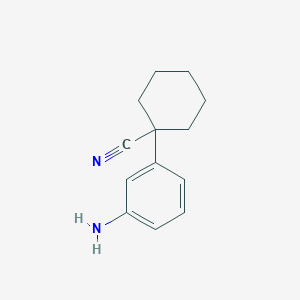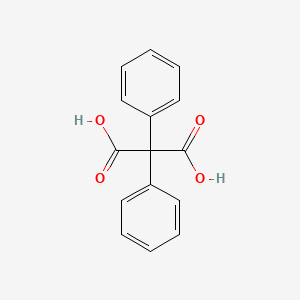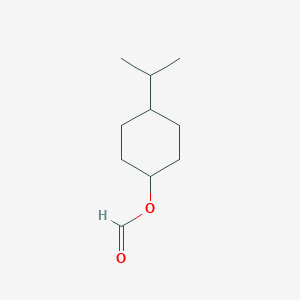![molecular formula C19H21NO3 B13799891 N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester CAS No. 71758-98-0](/img/structure/B13799891.png)
N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester is a chemical compound with a complex structure that includes a naphthalene ring system, a hydroxy group, and a carbamic acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5,6,7,8-tetrahydro-2-naphthol, which is a key intermediate.
Formation of Carbamate: The hydroxy group of 5,6,7,8-tetrahydro-2-naphthol is reacted with a suitable isocyanate to form the carbamate linkage.
Esterification: The resulting carbamate is then esterified with benzyl alcohol under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under suitable conditions.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The hydroxy group and carbamate linkage play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthol: A precursor in the synthesis of the target compound.
Naphthalene derivatives: Compounds with similar naphthalene ring systems but different functional groups.
Uniqueness
N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
71758-98-0 |
|---|---|
Molekularformel |
C19H21NO3 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
benzyl N-[(3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate |
InChI |
InChI=1S/C19H21NO3/c21-18-11-16-9-5-4-8-15(16)10-17(18)12-20-19(22)23-13-14-6-2-1-3-7-14/h1-3,6-7,10-11,21H,4-5,8-9,12-13H2,(H,20,22) |
InChI-Schlüssel |
VNLVJKNNOVRHPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=CC(=C(C=C2C1)CNC(=O)OCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one](/img/structure/B13799810.png)
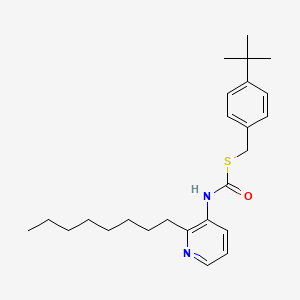
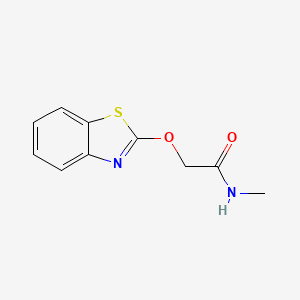
![1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine](/img/structure/B13799821.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)
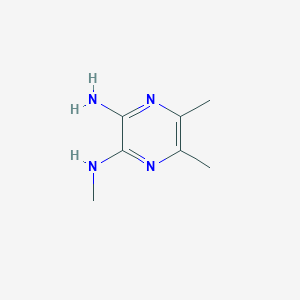
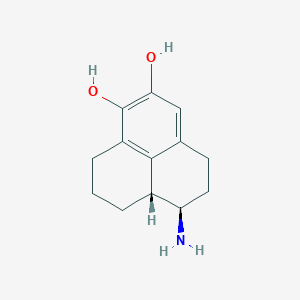

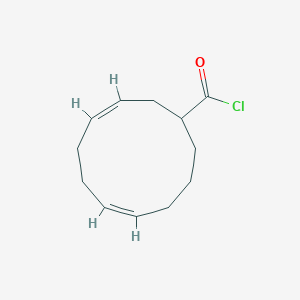

![1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)](/img/structure/B13799866.png)
